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Abstract

2-Bromo-6-methoxyphenol is a halogenated phenolic compound with significant potential as
a versatile intermediate in organic synthesis, particularly in the development of novel
pharmaceutical agents and other complex molecules. Its structural features, including a
bromine atom and a methoxy group on a phenol ring, provide multiple sites for chemical
modification, making it a valuable building block in medicinal chemistry. This technical guide
provides a comprehensive overview of the structural analysis and characterization of 2-Bromo-
6-methoxyphenol, including its physicochemical properties, spectroscopic data, and detailed
experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide
explores the potential biological activities of this compound by examining the known signaling
pathways affected by structurally related bromophenols.

Physicochemical Properties

2-Bromo-6-methoxyphenol, also known as 6-Bromoguaiacol, is a solid at room temperature
with the chemical formula C7H7BrO2.[1][2][3] A summary of its key physicochemical properties
is presented in Table 1.

Table 1: Physicochemical Properties of 2-Bromo-6-methoxyphenol
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Property Value Reference(s)
Molecular Formula C7H7BrO:2 [2][3]
Molecular Weight 203.03 g/mol [4]

CAS Number 28165-49-3 [2][3]
Appearance White to off-white crystalline 2]

solid

Melting Point 62-65 °C [3]

Boiling Point 146 °C at 4 mmHg [3]

Solubility Slightly soluble in water [3]

Structural Analysis and Spectroscopic Data

The structural characterization of 2-Bromo-6-methoxyphenol is achieved through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific
experimental spectra for 2-Bromo-6-methoxyphenol are not readily available in public
databases, the following sections provide predicted data and data from closely related analogs
to offer a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

* 'H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-6-methoxyphenol is
expected to show distinct signals for the aromatic protons, the methoxy protons, and the
hydroxyl proton. The chemical shifts () are influenced by the electronic effects of the
bromine, hydroxyl, and methoxy substituents.

e 13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of
unique carbon environments in the molecule. The chemical shifts of the aromatic carbons
are particularly informative for confirming the substitution pattern.
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Note: Since experimental data for 2-Bromo-6-methoxyphenol is not available, the following
table presents data for a structurally similar compound, 2-Bromo-4-ethyl-6-methoxyphenol, to
provide an estimation of the expected chemical shifts.[5]

Table 2: 1H and 3C NMR Data for 2-Bromo-4-ethyl-6-methoxyphenol in CDClIs[5]

'H NMR (400 MHz) & m),
Assignment Lo ( ) © (ppm) 13C NMR (100 MHZz) o (ppm)
Multiplicity, J (Hz)

146.03, 144.27, 134.72,

ArH 709 (s, 1H), .71 (s 1H) 118.43, 114.36, 111.47
-OH 5.48 (s, 1H)

_OCHs 3.87 (s, 3H) 56.07

_CH2CHs 2.70-2.64 (m, 2H) 29.11

_CH:CH: 1.21-1.17 (t, J=15.04 Hz, 3H)  14.68

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The IR spectrum of 2-Bromo-6-methoxyphenol is
expected to exhibit absorptions corresponding to the O-H, C-H, C=C (aromatic), and C-O
bonds.

Table 3: Predicted and Characteristic Infrared Absorption Bands for 2-Bromo-6-

methoxyphenol
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (hydrogen-

3550-3200 Strong, Broad

bonded)
3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium Aliphatic C-H stretch (-OCH3)

) Aromatic C=C skeletal

1600-1450 Medium-Strong o

vibrations

C-O stretch (aryl ether and
1260-1000 Strong

phenol)
800-600 Medium-Strong C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Bromo-6-methoxyphenol, the mass spectrum would show a molecular

ion peak corresponding to its molecular weight. The presence of a bromine atom is readily

identified by the characteristic M+2 isotopic peak, which is of nearly equal intensity to the

molecular ion peak, due to the natural abundance of the 7°Br and 8!Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Bromo-6-methoxyphenol

m/z Relative Intensity (%) Assighment
202/204 ~100 [M]* (Molecular ion)
187/189 Moderate [M - CHs]*

159/161 Moderate [M-CHs - COJ*
123 Low [M - Br]*

79/81 High [Br]*

Experimental Protocols

© 2025 BenchChem. All rights reserved. 4/12

Tech Support


https://www.benchchem.com/product/b1278816?utm_src=pdf-body
https://www.benchchem.com/product/b1278816?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

This section provides detailed methodologies for the synthesis, purification, and analysis of 2-
Bromo-6-methoxyphenol, adapted from established procedures for similar compounds.

Synthesis of 2-Bromo-6-methoxyphenol from 2-
Methoxyphenol (Guaiacol)

This protocol describes the regioselective bromination of 2-methoxyphenol.
Materials:

o 2-Methoxyphenol (Guaiacol)

e N-Bromosuccinimide (NBS)

e Acetonitrile

e Dichloromethane

o Saturated aqueous sodium bicarbonate solution

o Saturated aqueous sodium thiosulfate solution

e Brine

e Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, dissolve 2-methoxyphenol (1.0 eq) in acetonitrile.

Cool the solution to 0 °C in an ice bath.

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15 minutes.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate
solution.

o Extract the mixture with dichloromethane (3 x 50 mL).

e Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Click to download full resolution via product page

Synthesis of 2-Bromo-6-methoxyphenol.

Purification by Column Chromatography

Materials:

Crude 2-Bromo-6-methoxyphenol

Silica gel (230-400 mesh)

Hexane

Ethyl acetate
Procedure:

o Prepare a slurry of silica gel in hexane and pack a chromatography column.
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Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a
small amount of silica gel.

Load the dried, adsorbed sample onto the top of the column.

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane
and gradually increasing the polarity to 5-10% ethyl acetate).

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

Combine the pure fractions and remove the solvent under reduced pressure to obtain
purified 2-Bromo-6-methoxyphenol.

Purification by Recrystallization[6]

Materials:

Crude 2-Bromo-6-methoxyphenol
Ethanol

Deionized water

Procedure:

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.[6]

If the solution is colored, add a small amount of activated charcoal and heat to boiling for a
few minutes.

Perform a hot gravity filtration to remove insoluble impurities and charcoal.[6]

To the hot filtrate, add deionized water dropwise until the solution becomes persistently
cloudy.

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to
maximize crystal formation.
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¢ Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water
mixture, and dry under vacuum.[6]

Purification Workflow
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Recrystallization of 2-Bromo-6-methoxyphenol.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of 2-Bromo-6-methoxyphenol are limited, the
activities of structurally related bromophenols and methoxyphenols suggest potential
antioxidant and anticancer properties.[7][8] Phenolic compounds are known to exert their
effects by modulating various cellular signaling pathways.

Antioxidant Activity

Phenolic compounds can act as antioxidants by scavenging free radicals and modulating
endogenous antioxidant defense systems.[9][10] The Nrf2-Keapl pathway is a key regulator of
the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 dissociates from
Keapl and translocates to the nucleus, where it binds to the Antioxidant Response Element
(ARE) in the promoter region of antioxidant genes, leading to their transcription.

Anticancer Activity

Several bromophenol derivatives have been shown to induce apoptosis (programmed cell
death) in cancer cells.[7][11][12][13] This is often mediated through the modulation of key
signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[7][11] Inhibition of the
pro-survival PI3K/Akt pathway and activation of the pro-apoptotic MAPK pathway can lead to
the activation of caspases and ultimately, cell death.[7][11]
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Hypothetical Signaling Pathways

2-Bromo-6-methoxyphenol
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Hypothetical signaling pathways modulated by 2-Bromo-6-methoxyphenol.

Conclusion

2-Bromo-6-methoxyphenol is a valuable chemical intermediate with significant potential in
drug discovery and organic synthesis. This technical guide has provided a comprehensive
overview of its structural analysis, characterization, and methodologies for its synthesis and
purification. While further research is needed to fully elucidate its biological activities and
mechanisms of action, the information presented here, based on the properties of structurally
related compounds, provides a strong foundation for future investigations into its potential as a
therapeutic agent. The detailed protocols and spectroscopic data serve as a practical resource

for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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